Home > Products > Screening Compounds P62542 > N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4955894
CAS Number:
Molecular Formula: C17H18BrClN2O4S
Molecular Weight: 461.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[amino]-N-(3,5-dimethylphenyl)acetamide

Compound Description: This compound, denoted as 7l in the study by [], is a potent antimicrobial and antifungal agent. It exhibits promising activity against various bacterial and fungal strains. Importantly, it demonstrates this antimicrobial potential while maintaining low hemolytic activity, highlighting its potential as a therapeutic agent with reduced side effects.

Relevance: This compound shares a similar scaffold with N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Both structures feature an acetamide group linked to a substituted phenyl ring. Furthermore, both contain a sulfonamide group, although the substituents on the sulfur atom differ. These shared structural features suggest that both compounds might exhibit similar binding affinities to specific biological targets, potentially explaining the observed antimicrobial activity of 7l and hinting at potential biological activity for N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.

6-(4-Bromo-2-chlorophenyl)-7-fluoro-N-(2-hydroxyethoxy)-3-methyl-3H-benzimidazole-5-carboxamide Tosylate Salt

Compound Description: This compound, referenced as Compound 1 in the study [], is a MEK inhibitor with potential applications in cancer treatment. The study primarily focuses on the different crystalline and amorphous forms of its tosylate salt, aiming to identify formulations with optimal pharmacological properties.

Relevance: While this compound differs significantly in overall structure from N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, they share a crucial structural feature: a 4-bromo-2-chlorophenyl group. This shared moiety suggests that both compounds might exhibit similar binding interactions with specific targets, particularly those where this halogenated phenyl ring plays a crucial role.

2-[(8-Hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-bromo-3(H)-quinazolin-4-one (HAMQ)

Compound Description: This compound, designated as HL~10~ in the study [], acts as a ligand for the formation of transition metal chelates. These metal complexes, incorporating Cu²⁺, Ni²⁺, Zn²⁺, Mn²⁺, and Co²⁺ ions, are proposed to have antifungal properties.

Relevance: HAMQ shares a structural resemblance with N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in their shared use of halogenated aromatic rings. Both compounds feature a bromine and a chlorine atom on their respective phenyl rings, suggesting potential similarities in their electronic properties and potentially influencing their interactions with biological targets.

1-(4-Chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic Acid (4-Methoxyphenyl)amide

Compound Description: This compound, highlighted for its antiviral properties in the study [], demonstrates significant activity against the Flu A H1N1 California/07/2009 virus.

Relevance: Similar to N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, this antiviral compound contains a 4-chlorophenyl substituent. Although their core structures differ, this shared moiety could potentially lead to similar interactions with certain biological targets, especially if the chlorophenyl group is essential for binding.

(2-Methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine Methanesulfonate

Compound Description: This compound, designated as 246 in the study [], is a potent and selective inhibitor of the Na+/H+ exchanger (NHE). It exhibits a 27-fold higher potency for the NHE-1 subtype compared with the NHE-2 isoform. This selectivity makes it a promising candidate for the treatment of acute myocardial infarction, as it can potentially protect cardiac cells from damage during ischemia and reperfusion.

Relevance: This compound shares a key structural element with N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: the methylsulfonyl group. The presence of this group in both structures suggests that they might exhibit similar physicochemical properties, potentially influencing their pharmacokinetic profiles and interactions with biological targets.

5-(4-chlorophenyl)-2-fluoropyridine

Compound Description: This compound, designated as compound 1 in the study [], is a pyridine derivative investigated for its electronic and optical properties. Theoretical calculations suggest it has potential applications in optoelectronics due to its direct band gap and favorable optical characteristics.

Relevance: This compound shares a key structural motif with N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, namely the presence of a 4-chlorophenyl group. While the core structures differ, this shared moiety could potentially lead to similarities in their electronic properties and interactions with specific biological targets.

Properties

Product Name

N~1~-(4-bromo-3-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

Molecular Formula

C17H18BrClN2O4S

Molecular Weight

461.8 g/mol

InChI

InChI=1S/C17H18BrClN2O4S/c1-3-25-16-7-5-4-6-15(16)21(26(2,23)24)11-17(22)20-12-8-9-13(18)14(19)10-12/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

CLTJIKAHSGMNJU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.